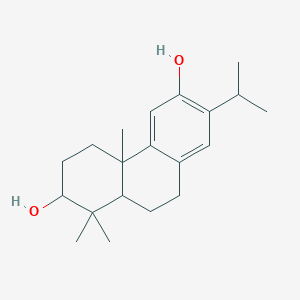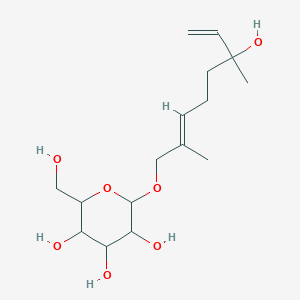
Hinokiol
Übersicht
Beschreibung
Hinokiol is a neolignan biphenol found in aerial parts of the Magnolia plant species . It has been identified as one of the chemical compounds in some traditional eastern herbal medicines . It has the potential to work as an anti-inflammatory, anti-angiogenic, anticancer, antioxidant, and neurotherapeutic agent .
Synthesis Analysis
Following the reaction of glycine with di-tertbutyl dicarbonate (di-BOC), a synthetic Boc-Gly honokiol called 1,3-diaza-1,3-dicyclohexylpropa-1,2-diene (DCC) is then reacted with triethylamine .Molecular Structure Analysis
This compound was isolated for the first time from Isodon henryi and the structure was elucidated on the basis of IR and NMR spectra analysis . Its molecular configuration, conformation, and crystal structure were also characterized by X-ray structure analysis .Chemical Reactions Analysis
Honokiol has several pharmacological effects, leading to its exploration as a potential therapy for neurological diseases (NDs), including Alzheimer’s disease (AD), Parkinson’s disease (PD), cerebral ischemia, anxiety, depression, spinal cord injury, and so on .Physical And Chemical Properties Analysis
Honokiol is a white solid and sparingly soluble in water at 25 °C . Its chemical formula is C18H18O2 and it has a molar mass of 266.334 g/mol .Wissenschaftliche Forschungsanwendungen
Neuropharmakologie
Hinokiol hat sich als vielversprechender neuroprotektiver Wirkstoff erwiesen. Es wird für die Behandlung verschiedener neurologischer Erkrankungen (NDs) wie Alzheimer-Krankheit (AD), Parkinson-Krankheit (PD), zerebrale Ischämie, Angstzustände, Depression und Rückenmarksverletzungen untersucht . Seine Fähigkeit, die Blut-Hirn-Schranke zu durchdringen, verstärkt sein Potenzial als Behandlung für diese Erkrankungen.
Antitumoraktivität
Forschungen zeigen, dass this compound eine breite Palette von Antitumoraktivitäten aufweist. Es kann einen Zellzyklusarrest induzieren, die Epithel-Mesenchymale Transition hemmen, Zellmigration und -invasion unterdrücken und eine Anti-Angiogenese-Aktivität zeigen . Diese Mechanismen deuten auf das Potenzial von this compound als natürlicher Wirkstoff für die Chemotherapie und Krebsbehandlung hin.
Entzündungshemmende Eigenschaften
This compound zeigt signifikante entzündungshemmende Wirkungen, indem es pro-inflammatorische Zytokine wie TNF-α, IL-10 und IL-6 hemmt. Es verbessert auch die beeinträchtigten Leberenzyme und reduziert morphologische Veränderungen, die mit Entzündungen verbunden sind . Dies macht es zu einem Kandidaten für die Behandlung von entzündlichen Erkrankungen.
Antibakterielle Wirkungen
Die Verbindung hat antibakterielle Eigenschaften gezeigt, insbesondere gegen Krankheitserreger wie Staphylococcus aureus und Escherichia coli . Seine Fähigkeit, das Bakterienwachstum zu hemmen, macht es zu einer möglichen Option zur Bekämpfung von Antibiotikaresistenz.
Behandlung von Lebererkrankungen
This compound wirkt als Agonist-Therapeutikum bei nicht-alkoholischer Fettlebererkrankung (NAFLD) und metabolischem Syndrom durch Aktivierung der AMPK-Signalgebung . Es zeigt auch antifibrotische Wirkungen in der Leber, indem es die TGF-β1/SMAD-Signalgebung und Autophagie in Sternzellen der Leber hemmt .
Löslichkeit und Nanoformulierungen
Aufgrund seiner geringen Löslichkeit in Wasser und Anfälligkeit für Oxidation ist die therapeutische Anwendung von this compound begrenzt. Es wurden jedoch Nano-Delivery-Systeme entwickelt, um seine Löslichkeit und Bioverfügbarkeit zu verbessern und so seine therapeutische Wirksamkeit zu steigern .
Wirkmechanismus
Target of Action
Hinokiol, a bioactive compound found in the Magnolia plant species, has been shown to interact with a variety of molecular targets. It has been reported to block voltage-gated sodium channels (VGSC) in neuroblastoma N2A cells . Additionally, it has been found to regulate numerous signaling pathways, including cyclin-dependent kinase (CDK) and cyclin proteins, epithelial–mesenchymal transition, and several matrix-metalloproteinases .
Mode of Action
This compound exerts its effects by interacting with its targets and inducing changes in cellular processes. For instance, it can induce G0/G1 and G2/M cell cycle arrest via the regulation of CDK and cyclin proteins . It also inhibits cell migration and invasion via the downregulation of several matrix-metalloproteinases . Furthermore, this compound can block VGSC in a concentration-dependent and state-dependent manner .
Biochemical Pathways
This compound affects multiple biochemical pathways. It has been shown to regulate signaling pathways involved in cell cycle control, epithelial–mesenchymal transition, and cell migration and invasion . It also influences the AMP-activated protein kinase (AMPK) pathway . The compound’s ability to modulate these pathways contributes to its broad-range anticancer activity .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats. Following oral administration of this compound, it was found that the compound and its metabolites are distributed in the plasma, liver, kidney, and brain . The elimination of this compound in these tissues was more rapid than in plasma . The plasma half-life of this compound in rodent models has been reported to be around 40-60 minutes for intravenous delivery and around 4-6 hours for intraperitoneal injections .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and exert anti-angiogenesis activity . Moreover, this compound has been found to mitigate cerebral edema and neurobehavioral impairments following subarachnoid hemorrhage by enhancing mitochondrial fusion . This mechanism helps to maintain the structure of mitochondria, safeguard their functionality, and support the survival of neural cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been suggested that the compound’s anticancer effects may be enhanced when used in combination with other cancer therapeutic drugs . .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Honokiol has a significant anti-nociceptive activity through inhibition of anti-inflammatory mediators . It has been proven that honokiol exerts broad-range anticancer activity in vitro and in vivo by regulating numerous signalling pathways . These studies provide significant insights for the potential of honokiol to be a promising candidate natural compound for chemoprevention and treatment .
Eigenschaften
IUPAC Name |
1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-12(2)14-10-13-6-7-17-19(3,4)18(22)8-9-20(17,5)15(13)11-16(14)21/h10-12,17-18,21-22H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFCWXVQZAQDSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971843 | |
| Record name | Abieta-8(14),9(11),12-triene-3,12-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
564-73-8 | |
| Record name | HINOKIOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Abieta-8(14),9(11),12-triene-3,12-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B198988.png)



